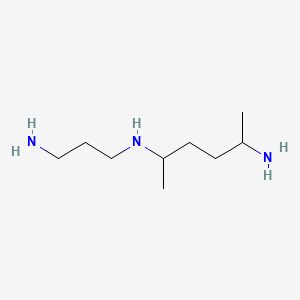

2,5-Hexanediamine, N-(3-aminopropyl)-

Description

Contextualization within Branched Polyamines and Advanced Amine Chemistry

Branched polyamines are a class of organic compounds characterized by their three-dimensional structures, which distinguishes them from their linear counterparts. scirp.org This branching imparts unique physical and chemical properties, such as varied solubility, and the ability to form complex coordination compounds. semanticscholar.org The presence of multiple amine groups along the carbon chain, as seen in N-(3-aminopropyl)-2,5-hexanediamine, offers several sites for potential reactions, making it a versatile building block in organic synthesis.

The study of such complex amines is a cornerstone of advanced amine chemistry, which seeks to understand how molecular architecture influences reactivity, basicity, and interaction with other molecules. The specific arrangement of primary and secondary amines in N-(3-aminopropyl)-2,5-hexanediamine provides a platform for investigating intramolecular hydrogen bonding and the selective functionalization of different amine types.

Evolution of Synthetic Strategies for Architecturally Complex Amine Scaffolds

The synthesis of architecturally complex amines has evolved significantly over the years. Early methods often involved multi-step processes with low yields. However, modern synthetic chemistry has introduced more efficient and elegant strategies.

One common approach for creating branched polyamines is the Michael addition of a primary amine to an α,β-unsaturated nitrile, such as acrylonitrile, followed by reduction of the nitrile group to an amine. nih.gov This method allows for the controlled addition of aminopropyl groups to a parent amine. Another significant advancement is the use of reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

For a compound like N-(3-aminopropyl)-2,5-hexanediamine, a plausible synthetic route could involve the mono-N-alkylation of 2,5-hexanediamine with a suitable three-carbon synthon bearing a protected amine. The development of such selective reactions is a key focus in the synthesis of complex amine scaffolds. nih.gov The pursuit of "green chemistry" principles has also influenced these synthetic strategies, with a growing emphasis on minimizing solvents and energy consumption. scirp.org

Emerging Research Directions and Academic Significance of N-(3-aminopropyl)-2,5-Hexanediamine

While specific research on N-(3-aminopropyl)-2,5-hexanediamine is limited, its potential applications can be inferred from the broader field of polyamine chemistry. Polyamines are crucial in various biological processes and have been investigated for their roles in cell growth and proliferation. nih.gov Synthetic polyamines and their derivatives are being explored for their potential as therapeutic agents. nih.gov

In materials science, branched polyamines are utilized as building blocks for dendrimers and polymers, as catalysts, and as templates for the synthesis of nanomaterials. scirp.orgsemanticscholar.org The structure of N-(3-aminopropyl)-2,5-hexanediamine makes it a candidate for use as a curing agent for epoxy resins, a chelating agent for metal ions, or as a monomer in the synthesis of specialized polyamides. Its academic significance lies in its potential to serve as a model compound for studying the structure-property relationships in branched polyamines.

Scope and Objectives of Fundamental Research on this Compound

Fundamental research on N-(3-aminopropyl)-2,5-hexanediamine would aim to fully characterize its chemical and physical properties. Key objectives would include:

Development of an efficient and scalable synthesis: A primary goal would be to establish a reliable method for its preparation in high purity.

Detailed spectroscopic characterization: Comprehensive analysis using NMR, IR, and mass spectrometry would be necessary to confirm its structure and understand its conformational dynamics.

Investigation of its coordination chemistry: Studying its ability to form complexes with various metal ions could reveal potential applications in catalysis or metal sequestration.

Exploration of its reactivity: Understanding the differential reactivity of its primary and secondary amine groups is crucial for its use as a synthetic intermediate.

Computational modeling: Theoretical studies could provide insights into its molecular geometry, electronic properties, and potential interactions.

Compound Data

Below are tables detailing the properties of N-(3-aminopropyl)-2,5-hexanediamine and its parent compound, 2,5-hexanediamine.

Table 1: Properties of N-(3-aminopropyl)-2,5-Hexanediamine (Note: As this is a less common compound, some properties are estimated based on its structure and comparison to similar molecules.)

| Property | Value |

| Molecular Formula | C9H23N3 |

| Molecular Weight | 173.30 g/mol |

| IUPAC Name | N1-(3-aminopropyl)hexane-2,5-diamine |

| Boiling Point | Estimated 240-260 °C |

| Density | Estimated 0.9-1.0 g/cm³ |

| Structure | A hexane (B92381) chain with amino groups at positions 2 and 5, and a 3-aminopropyl group attached to one of the nitrogen atoms. |

Table 2: Properties of 2,5-Hexanediamine

| Property | Value | Reference |

| Molecular Formula | C6H16N2 | nih.gov |

| Molecular Weight | 116.20 g/mol | nih.gov |

| IUPAC Name | Hexane-2,5-diamine | nih.gov |

| Boiling Point | 173-175 °C | |

| CAS Number | 2609-93-0 | |

| InChIKey | BBPXVYVXKAYBSS-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

CAS No. |

149608-57-1 |

|---|---|

Molecular Formula |

C9H23N3 |

Molecular Weight |

173.304 |

IUPAC Name |

5-N-(3-aminopropyl)hexane-2,5-diamine |

InChI |

InChI=1S/C9H23N3/c1-8(11)4-5-9(2)12-7-3-6-10/h8-9,12H,3-7,10-11H2,1-2H3 |

InChI Key |

DWSORIKZOIATST-UHFFFAOYSA-N |

SMILES |

CC(CCC(C)NCCCN)N |

Synonyms |

5,8-dimethylspermidine |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N 3 Aminopropyl 2,5 Hexanediamine

Strategic Retrosynthesis and Precursor Design for N-(3-aminopropyl)-2,5-Hexanediamine

The design of a synthetic route for N-(3-aminopropyl)-2,5-hexanediamine begins with a retrosynthetic analysis to identify logical disconnections and readily available precursors. The target molecule possesses a branched, aliphatic backbone with three amino groups, two of which are primary and one secondary.

The most direct retrosynthetic approach involves a C-N bond disconnection at the secondary amine. This leads to two key synthons: 2,5-hexanedione (B30556) and a triamine, N,N'-bis(3-aminopropyl)-1,3-propanediamine, which is not a simple starting material. A more feasible disconnection strategy identifies 2,5-hexanedione and 1,3-diaminopropane (B46017) as primary precursors. The forward reaction would involve the formation of two imine bonds followed by reduction.

An alternative disconnection can be made at the C-N bond of the aminopropyl group. This suggests a pathway starting from 2,5-hexanediamine and a suitable 3-carbon electrophile bearing a protected amino group, such as N-(3-bromopropyl)phthalimide. This approach offers better control over the introduction of the aminopropyl moiety.

These retrosynthetic analyses point to two main classes of precursors:

Dicarbonyl compounds: 2,5-hexanedione is a key starting material for building the hexane (B92381) backbone with functional handles at the 2 and 5 positions. researchgate.net

Amine synthons: 1,3-Diaminopropane (also known as trimethylenediamine) is a commercially available building block for introducing the N-(3-aminopropyl) fragment. rsc.orgnih.govnih.govchemicalbook.com 2,5-Hexanediamine would be a key intermediate in the alkylation pathway.

Established and Novel Synthetic Pathways

Several synthetic methodologies can be envisioned for the construction of N-(3-aminopropyl)-2,5-hexanediamine, ranging from classical reactions to more modern, multi-component approaches.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net In the context of synthesizing N-(3-aminopropyl)-2,5-hexanediamine, the reaction would occur between 2,5-hexanedione and an appropriate amine.

The mechanism begins with the condensation of the amine with the ketone to form an imine, which is subsequently reduced. nih.govresearchgate.net A significant challenge in this specific synthesis is the use of a secondary amine as the nucleophile, which can be sterically hindered and may require higher reaction temperatures. nih.gov

A variety of reducing agents and catalysts can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas is often preferred due to its cost-effectiveness and atom economy. nih.govresearchgate.net Catalysts for this process include noble metals like platinum and palladium, as well as non-precious metal catalysts such as Raney Nickel. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side products. For instance, Raney Nickel has been effectively used in the synthesis of 1,2-propanediamine from isopropanolamine and ammonia. researchgate.net

| Carbonyl Substrate | Amine Substrate | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isopropanolamine | Ammonia | Raney Ni / K₂CO₃ | - | 170 | 80 | researchgate.net |

| 1,6-Hexanediol | Ammonia | Ru/Al₂O₃ | tert-butanol | 220 | >90 (conversion) | researchgate.net |

| Ketone (general) | Secondary Amine | Iridium-Phosphoramidite | - | 0-25 | High | nih.gov |

| Aldehyde/Ketone | Amine | Hydrogen | Various | Various | High | nih.govresearchgate.net |

A more controlled, albeit longer, synthetic route involves the stepwise construction of the target molecule through directed alkylation or amidation reactions. These methods often rely on the use of protecting groups to ensure regioselectivity.

One plausible alkylation strategy begins with the synthesis of 2,5-hexanediamine from 2,5-hexanedione via reductive amination with ammonia. The resulting diamine can then be selectively mono-alkylated. To achieve this, a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, can be used as the alkylating agent. The reaction would yield an intermediate which, upon deprotection (e.g., using hydrazine), would afford the final product.

Alternatively, an amidation-reduction sequence can be employed. This involves reacting 2,5-hexanediamine with an acyl chloride like 3-(benzyloxycarbonylamino)propanoyl chloride. The resulting amide can then be reduced to the secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This approach is analogous to methods used for synthesizing polyamine amide dimers, where a carboxylic acid-functionalized polyamine is coupled to another amine, followed by Boc protection and subsequent deprotection. nih.gov

| Step | Starting Materials | Reagents | Intermediate/Product | Reference Principle |

| 1 | 2,5-Hexanedione, Ammonia | H₂, Raney Ni | 2,5-Hexanediamine | researchgate.net |

| 2a (Alkylation) | 2,5-Hexanediamine, N-(3-bromopropyl)phthalimide | Base (e.g., K₂CO₃) | Phthalimide-protected intermediate | General Alkylation |

| 3a (Deprotection) | Phthalimide-protected intermediate | Hydrazine (H₂NNH₂) | N-(3-aminopropyl)-2,5-Hexanediamine | Gabriel Synthesis |

| 2b (Amidation) | 2,5-Hexanediamine, Protected 3-aminopropanoic acid | Coupling agent (e.g., DCC) | Amide intermediate | nih.gov |

| 3b (Reduction) | Amide intermediate | LiAlH₄ or BH₃ | N-(3-aminopropyl)-2,5-Hexanediamine | Amide Reduction |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer an efficient and convergent approach to complex molecules. nih.govbohrium.com The Mannich reaction, a classic example of an MCR, is particularly relevant for the synthesis of α-branched amines. beilstein-journals.org

A hypothetical MCR for the synthesis of N-(3-aminopropyl)-2,5-hexanediamine could involve the reaction of a pre-formed enamine of 2,5-hexanedione, an aldehyde (such as formaldehyde), and 1,3-diaminopropane. Such strategies can rapidly build molecular complexity. beilstein-journals.org The development of MCRs for polymer science has also highlighted their utility in creating diverse structures from simple building blocks. bohrium.com While a specific MCR for this target has not been reported, the principles of MCRs suggest a promising avenue for future synthetic exploration. nih.govbeilstein-journals.org

Catalytic Approaches in N-(3-aminopropyl)-2,5-Hexanediamine Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of amines by enabling reactions that are otherwise difficult or inefficient. acs.org

Transition metal catalysts offer powerful tools for forming C-N bonds with high efficiency and selectivity. acs.orgberkeley.edu For the synthesis of N-(3-aminopropyl)-2,5-hexanediamine, several catalytic strategies could be envisioned.

Iridium-catalyzed reductive amination has emerged as a highly effective method, particularly for the challenging coupling of secondary amines with ketones. nih.gov This approach could be directly applicable to the reaction between 2,5-hexanedione and a suitable secondary amine precursor under mild conditions, potentially offering high yields and stereocontrol if a chiral catalyst is used. nih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are well-established for forming C-N bonds between aryl or vinyl halides and amines. While less common for alkyl substrates, related palladium-catalyzed oxidative amination reactions of alkenes could provide an alternative, albeit more complex, route. acs.org

The development of catalysts for these transformations is an active area of research, with a focus on improving efficiency, expanding substrate scope, and utilizing more earth-abundant metals. nih.govresearchgate.net

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Asymmetric Reductive Amination | Iridium-Phosphoramidite Ligand | Ketone + Secondary Amine | High yield and enantioselectivity, mild conditions. | nih.gov |

| Hydroamination | Various (e.g., Rh, Pd, Ir) | Alkene + Amine | Atom-economical C-N bond formation. | acs.orgberkeley.edu |

| Reductive Amination with H₂ | Various (e.g., Ni, Co, Ru, Rh, Ir) | Carbonyl + Amine | Utilizes inexpensive and abundant hydrogen. | nih.govresearchgate.net |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a variety of transformations. In the context of synthesizing molecules similar to N-(3-aminopropyl)-2,5-hexanediamine, organocatalytic methods could potentially be applied to the alkylation of amines. For instance, the enantioselective α-alkylation of aldehydes and enals can be achieved through the direct photoexcitation of transiently generated enamines using a chiral aminocatalyst. acs.org This approach, while demonstrated for carbonyl compounds, highlights the potential of organocatalysis to activate substrates for C-C or C-N bond formation under mild conditions. However, no specific organocatalytic methods for the direct synthesis of N-(3-aminopropyl)-2,5-hexanediamine have been reported in the literature.

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specific polyamine like N-(3-aminopropyl)-2,5-hexanediamine from a precursor such as 2,5-hexanediamine would require control over chemo- and regioselectivity. 2,5-Hexanediamine possesses two primary amino groups, and selective mono-N-alkylation is a common challenge in polyamine synthesis. nih.gov

Strategies to achieve regioselectivity often involve the use of protecting groups or exploiting the inherent steric and electronic differences between the reactive sites. For example, in the N-alkylation of unsymmetrical N,N'-diarylureas, substitution can be directed to the more sterically congested nitrogen atom. nih.gov Another approach involves the CDI-mediated monoacylation of symmetrical diamines, which offers a green protocol for selective functionalization. rsc.org For unsymmetrical diamines, chemoselective acylation of the primary amine in the presence of a secondary amine has also been demonstrated. rsc.org

A potential synthetic route to N-(3-aminopropyl)-2,5-hexanediamine could involve the reductive amination of 2,5-hexanediamine with a suitable three-carbon aminocarbonyl compound or its precursor. Reductive amination is a versatile method for forming amines from carbonyl compounds and other amines. wikipedia.orgchemistrysteps.com The process typically involves the initial formation of an imine or enamine intermediate, followed by reduction. wikipedia.org To achieve selective mono-alkylation, a stepwise procedure involving imine formation followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is often employed to prevent dialkylation. masterorganicchemistry.comorganic-chemistry.org

A hypothetical chemo- and regioselective synthesis is outlined in the table below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product | Rationale for Selectivity |

| 1 | 2,5-Hexanediamine | 3-Azidopropanal | Methanol (B129727) (MeOH) | Imine Intermediate | The reaction between an amine and an aldehyde to form an imine is a well-established transformation. nih.gov |

| 2 | Imine Intermediate | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | N-(3-azidopropyl)-2,5-hexanediamine | NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of other functional groups. organic-chemistry.org Using a stoichiometric amount of the aldehyde and controlling reaction conditions can favor mono-alkylation. |

| 3 | N-(3-azidopropyl)-2,5-hexanediamine | Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (Ph₃P) then water | Tetrahydrofuran (THF) | N-(3-aminopropyl)-2,5-hexanediamine | Reduction of the azide (B81097) group to a primary amine can be achieved with a strong reducing agent like LiAlH₄ or through the Staudinger reaction using Ph₃P. nih.gov |

This table represents a plausible, yet entirely hypothetical, synthetic route. No experimental data for these specific reactions leading to the target compound have been found.

Reaction Mechanism Elucidation and Kinetic Analysis

The elucidation of reaction mechanisms and kinetic analysis are crucial for optimizing synthetic protocols. For the hypothetical synthesis of N-(3-aminopropyl)-2,5-hexanediamine via reductive amination, the mechanism would involve several key steps.

Identification of Key Intermediates and Transition States

The reductive amination process proceeds through a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion under acidic conditions). wikipedia.orgnih.gov This imine is the key intermediate that undergoes reduction to the final amine product. wikipedia.org Computational studies on analogous reductive amination reactions have been used to investigate the thermodynamics and microkinetics of these individual steps, including the identification of transition states for the nucleophilic addition and condensation steps. nih.gov

Kinetic Isotope Effects and Reaction Rate Studies

Kinetic studies and the determination of kinetic isotope effects (KIE) provide valuable insights into the rate-determining step (rds) of a reaction. For N-alkylation of amines with alcohols catalyzed by an iridium complex, detailed mechanistic studies, including reaction-order studies and KIE measurements, have identified the coordination of the imine intermediate to the iridium hydride species as the rds. acs.org In the context of the synthesis of N-(3-aminopropyl)-2,5-hexanediamine, kinetic studies would be necessary to understand the factors influencing the rate of imine formation and its subsequent reduction. For example, studies on the reductive amination of α-keto acids have quantified the reactivity differences for amino acid formation. nih.gov

Solvent Effects and Reaction Environment Optimization

The choice of solvent can have a remarkable effect on the outcome of reductive amination reactions. researchgate.netalbany.edu Protic solvents like methanol are often identified as optimal for the reductive amination of ketones, as they facilitate both imine formation and the subsequent hydrogenation step. researchgate.netalbany.edu The solvent can influence the reaction pathway and the rate constants of individual steps. researchgate.net For instance, in the reductive amination of ketones with ammonia, two distinct routes—hydrogenation of an imine and hydrogenolysis of a Schiff base adduct—can coexist, with the preferred pathway being solvent-dependent. researchgate.netalbany.edu Optimization of the reaction environment, including solvent, temperature, and pH, is critical for maximizing the yield and selectivity of the desired polyamine product. nih.gov

Interactive Data Table: Solvent Effects on a Generic Reductive Amination Reaction

Below is a representative data table illustrating how solvent choice can impact the yield of a generic reductive amination reaction, based on general principles found in the literature. researchgate.netrsc.org

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Methanol | 25 | 24 | 85 |

| 2 | Ethanol | 25 | 24 | 78 |

| 3 | Isopropanol | 25 | 24 | 65 |

| 4 | Water | 25 | 24 | 10 |

| 5 | Dioxane | 25 | 24 | 45 |

| 6 | Tetrahydrofuran (THF) | 25 | 24 | 50 |

| 7 | Toluene | 25 | 24 | 20 |

| 8 | Dichloromethane (DCM) | 25 | 24 | 60 |

Note: The data in this table is illustrative and does not represent experimental results for the synthesis of N-(3-aminopropyl)-2,5-hexanediamine.

Theoretical and Computational Chemistry Studies of N 3 Aminopropyl 2,5 Hexanediamine

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods would provide deep insights into the structure, stability, and reactivity of N-(3-aminopropyl)-2,5-hexanediamine.

Density Functional Theory (DFT) for Molecular Geometries and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(3-aminopropyl)-2,5-hexanediamine, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). By calculating the molecule's energy at various atomic arrangements, the lowest energy conformation can be identified. This would reveal key structural parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for N-(3-aminopropyl)-2,5-Hexanediamine

| Parameter | Predicted Value |

|---|---|

| C-C Bond Lengths (average) | 1.52 - 1.54 Å |

| C-N Bond Lengths (average) | 1.46 - 1.48 Å |

| N-H Bond Lengths (average) | 1.01 - 1.02 Å |

| C-C-C Bond Angles | ~110-114° |

| C-N-H Bond Angles | ~109-112° |

Note: These are representative values for similar aliphatic amines and would need to be calculated specifically for the target molecule.

Ab Initio Methods for Electronic Configuration and Charge Distribution

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods could be used to obtain a detailed picture of the electronic configuration and the distribution of electron density across the N-(3-aminopropyl)-2,5-hexanediamine molecule. This analysis would identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Interaction Potentials

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's reactivity. For N-(3-aminopropyl)-2,5-hexanediamine, the HOMO would likely be localized on the nitrogen atoms due to their lone pairs of electrons, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the carbon backbone and N-H bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. researchgate.net

Table 2: Hypothetical FMO Analysis Data for N-(3-aminopropyl)-2,5-Hexanediamine

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 | Electron-donating ability |

| LUMO Energy | 1.5 to 2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 10.0 to 12.0 | High kinetic stability |

Note: These values are estimations based on similar molecules and would require specific calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of N-(3-aminopropyl)-2,5-hexanediamine over time, providing insights into its flexibility and interactions.

Exploration of Conformational Landscapes and Isomer Energetics

Due to the presence of multiple single bonds, N-(3-aminopropyl)-2,5-hexanediamine can adopt a vast number of different three-dimensional shapes or conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable conformations. This would involve calculating the potential energy of thousands of different conformers to map out the energy surface.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

MD simulations are particularly useful for studying how molecules interact with each other and with solvent molecules. For N-(3-aminopropyl)-2,5-hexanediamine, the primary amine groups are capable of forming strong hydrogen bonds. An MD simulation in a solvent like water would reveal the structure and dynamics of the hydrogen bonding network formed between the amine groups and surrounding water molecules. This is critical for understanding its solubility and behavior in biological systems.

Solvent Influence on Conformation and Dynamics

In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. By simulating the molecule in explicit solvent boxes (e.g., water, ethanol, chloroform), one can observe how solvent polarity and hydrogen bonding capabilities affect its dynamic behavior.

Key metrics analyzed from such simulations include:

End-to-End Distance: The distance between the terminal nitrogen atoms of the molecule provides a direct measure of its extension.

Radial Distribution Functions (RDFs): RDFs can be calculated between specific atoms of the diamine and solvent molecules. For instance, the RDF between the amine hydrogens and solvent oxygen atoms (in the case of water or alcohols) reveals the extent and structure of the solvation shell, quantifying the strength of intermolecular hydrogen bonding. nih.gov

The following table illustrates hypothetical results from MD simulations, showing how the average radius of gyration of N-(3-aminopropyl)-2,5-hexanediamine might vary in different solvents, reflecting changes in its predominant conformation.

| Solvent | Dielectric Constant (ε) | Predicted Average Radius of Gyration (Rg) (Å) | Predominant Conformation |

|---|---|---|---|

| Chloroform | 4.8 | 4.2 | Folded / Globular |

| Ethanol | 24.6 | 4.8 | Partially Extended |

| Water | 80.1 | 5.3 | Extended |

Predictive Spectroscopic Modeling

Computational chemistry provides methods to predict the spectroscopic properties of molecules before they are synthesized or analyzed experimentally. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Vibrational Frequencies and Infrared Spectrum Prediction

The infrared (IR) spectrum of a molecule is determined by the vibrations of its chemical bonds. Density Functional Theory (DFT) calculations are widely used to predict these vibrational frequencies with a high degree of accuracy. researchgate.net A common computational approach involves geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation at the same level of theory. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a standard model for such calculations. researchgate.netnih.gov

The calculation yields a set of normal modes, each with a corresponding frequency and IR intensity. These modes can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, rocking). Predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation, and a scaling factor is typically applied to improve agreement with experimental data.

Below is a table of predicted vibrational frequencies for key functional groups in N-(3-aminopropyl)-2,5-hexanediamine.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity | Description of Motion |

|---|---|---|---|---|

| ν(N-H) | Primary/Secondary Amine | 3350 - 3450 | Medium | Asymmetric & Symmetric N-H bond stretching |

| ν(C-H) | Aliphatic CH₂, CH₃ | 2870 - 2960 | Strong | Asymmetric & Symmetric C-H bond stretching |

| δ(N-H) | Amine | 1590 - 1650 | Medium-Strong | N-H bond scissoring/bending |

| δ(C-H) | Aliphatic CH₂, CH₃ | 1450 - 1470 | Medium | C-H bond bending |

| ν(C-N) | Aliphatic Amine | 1050 - 1250 | Medium | C-N bond stretching |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, typically within a DFT framework. researchgate.netdntb.gov.ua

The process involves first optimizing the molecular geometry. Then, the magnetic shielding tensor for each nucleus is computed. To obtain the final chemical shifts (δ), the calculated isotropic shielding value (σ_iso) of each nucleus is subtracted from the shielding value of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). researchgate.net

The accuracy of predicted chemical shifts is sensitive to the chosen computational method, basis set, and the treatment of solvent effects, which can be modeled implicitly (e.g., using a continuum model like PCM) or explicitly. researchgate.netresearchgate.net

A predicted ¹³C NMR spectrum for N-(3-aminopropyl)-2,5-hexanediamine would distinguish its nine carbon atoms. Due to symmetry, some carbons may be chemically equivalent, but the presence of a chiral center at C2 and C5 complicates this. The following table presents hypothetical ¹³C NMR chemical shifts calculated for a specific conformer.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Environment |

|---|---|---|

| C1 (CH₃) | ~23.5 | Methyl group adjacent to chiral center |

| C2 (CH) | ~55.0 | Chiral center, bonded to N and CH₂ |

| C3 (CH₂) | ~38.0 | Aliphatic chain |

| C4 (CH₂) | ~37.5 | Aliphatic chain |

| C5 (CH) | ~54.8 | Chiral center, bonded to N and CH₂ |

| C6 (CH₃) | ~23.2 | Methyl group adjacent to chiral center |

| C1' (CH₂) | ~45.5 | Propyl chain, adjacent to secondary amine N |

| C2' (CH₂) | ~28.0 | Central carbon of propyl chain |

| C3' (CH₂) | ~40.0 | Propyl chain, adjacent to primary amine N |

Computational Reaction Mechanism Modeling

Beyond static properties, computational chemistry can illuminate the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

To understand how a reaction proceeds, one must identify the transition state (TS), which represents the highest energy point along the minimum energy reaction path. Computationally, a transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS structure typically requires specialized algorithms (e.g., Berny optimization to a saddle point). A key confirmation of a true TS is a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path downhill from the TS, connecting it to the corresponding reactant and product structures. This confirms that the identified TS is indeed the correct one for the reaction of interest.

Energetic Profiles of Reaction Pathways and Rate Constant Predictions

By calculating the energies of the reactants, transition state(s), and products, an energetic profile of the reaction pathway can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). This is the primary determinant of the reaction rate.

With the activation energy, the rate constant (k) can be predicted using Transition State Theory (TST), often expressed through the Eyring equation. This requires the calculation of vibrational frequencies to determine the Gibbs free energy of activation (ΔG‡).

For a hypothetical reaction, such as an intramolecular cyclization of N-(3-aminopropyl)-2,5-hexanediamine, the energetic profile would provide critical insights into the reaction's feasibility.

The table below shows an exemplary energetic profile for a hypothetical reaction pathway.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactant | N-(3-aminopropyl)-2,5-hexanediamine | 0.0 | 0.0 |

| Transition State (TS) | Cyclization TS Structure | +25.5 | +28.0 |

| Product | Cyclized Product | -5.2 | -3.5 |

This profile indicates an activation energy of 28.0 kcal/mol, suggesting the reaction would require significant energy input, and that the reaction is exergonic, favoring the formation of the product at equilibrium.

Advanced Spectroscopic and Analytical Characterization Methodologies for N 3 Aminopropyl 2,5 Hexanediamine and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) is a powerful tool for tracing the mechanistic pathways of reactions involving N-(3-aminopropyl)-2,5-hexanediamine. Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions for precursor ions, intermediates, and products. This precision is critical in distinguishing between species with the same nominal mass but different chemical formulas, thereby enabling the confident identification of reactants and products in complex reaction mixtures.

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of N-(3-aminopropyl)-2,5-hexanediamine. In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.

For N-(3-aminopropyl)-2,5-hexanediamine, the primary fragmentation pathways involve the cleavage of C-C and C-N bonds. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant fragmentation mechanism for amines. This process results in the formation of stable immonium ions. The analysis of these fragments allows for the precise mapping of the molecule's structure, including the location of the aminopropyl group on the hexanediamine backbone.

Illustrative MS/MS Fragmentation Data for [N-(3-aminopropyl)-2,5-hexanediamine+H]⁺ Molecular Formula: C₉H₂₃N₃, Exact Mass of [M+H]⁺: 174.1965

| m/z (Calculated) | Possible Fragment Ion | Fragmentation Pathway |

| 157.1703 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine |

| 115.1226 | [C₆H₁₅N₂]⁺ | Cleavage of the bond between the propyl chain and the backbone nitrogen |

| 101.1019 | [C₅H₁₃N₂]⁺ | Alpha-cleavage at the C5-C6 bond with charge retention on the larger fragment |

| 87.0808 | [C₄H₁₁N₂]⁺ | Internal fragmentation of the hexanediamine backbone |

| 74.0600 | [C₃H₈N₂]⁺ | Ion corresponding to the protonated aminopropyl moiety |

| 58.0651 | [C₃H₈N]⁺ | Immonium ion from cleavage of the aminopropyl side chain |

| 44.0495 | [C₂H₆N]⁺ | Immonium ion from alpha-cleavage within the hexanediamine backbone |

This table is interactive. You can sort the columns by clicking on the headers.

The differentiation of isomers, which have identical masses, is a significant challenge that can be addressed by coupling ion mobility spectrometry (IMS) with mass spectrometry. researchgate.netpolyu.edu.hknih.gov IMS separates ions in the gas phase based on their size, shape, and charge, adding another dimension of separation to mass analysis. polyu.edu.hk Ions are propelled through a drift tube filled with a buffer gas by a weak electric field. Larger, more sterically hindered ions experience more collisions with the buffer gas and thus travel more slowly than smaller, more compact ions. polyu.edu.hk This difference in drift time allows for the separation of isomers.

For N-(3-aminopropyl)-2,5-hexanediamine, IMS-MS can effectively distinguish between constitutional isomers (e.g., where the aminopropyl group is attached to a different nitrogen or carbon) and stereoisomers (arising from the chiral centers at C2 and C5). Each isomer presents a unique three-dimensional structure, resulting in a distinct collision cross-section (CCS), which can be measured. researchgate.net This technique is invaluable for quality control and for studying stereospecific reactions.

Hypothetical IMS-MS Data for Isomers of Aminopropyl-Hexanediamine (Exact Mass: 173.1892)

| Isomer | Structure | Predicted Collision Cross-Section (CCS) in Ų | Relative Drift Time |

| N-(3-aminopropyl)-2,5-hexanediamine | Primary amine at C2 and C5, secondary amine linkage | 145.2 | 1.00 |

| N-(2-aminopropyl)-2,5-hexanediamine | Branched aminopropyl group | 147.8 | 1.02 |

| 1-(3-aminopropylamino)-2,5-hexanediamine | Aminopropyl group at C1 | 146.1 | 1.01 |

| (2R, 5R)-N-(3-aminopropyl)-2,5-hexanediamine | Specific stereoisomer | 144.9 | 0.998 |

| (2R, 5S)-N-(3-aminopropyl)-2,5-hexanediamine | Meso stereoisomer | 143.5 | 0.988 |

This table is interactive and illustrates how different isomers could be separated based on their physical shape.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing comprehensive structural and dynamic information about N-(3-aminopropyl)-2,5-hexanediamine in solution. nih.gov Through various one- and two-dimensional experiments, a complete picture of the molecular skeleton, connectivity, and spatial arrangement can be assembled.

A full assignment of the ¹H and ¹³C NMR spectra of N-(3-aminopropyl)-2,5-hexanediamine is achieved using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton networks within the hexanediamine backbone and the aminopropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for establishing the connectivity between different molecular fragments, such as linking the aminopropyl chain to the correct nitrogen atom on the hexanediamine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data provides insights into the preferred conformation and stereochemistry of the molecule in solution.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-(3-aminopropyl)-2,5-hexanediamine (in CDCl₃)

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | ~17.5 | ~1.10 (d) | H2, H3 |

| C2 | ~50.2 | ~2.85 (m) | H1, H3, H4 |

| C3 | ~35.1 | ~1.45 (m) | H2, H4 |

| C4 | ~35.1 | ~1.45 (m) | H3, H5 |

| C5 | ~50.2 | ~2.85 (m) | H4, H6 |

| C6 | ~17.5 | ~1.10 (d) | H4, H5 |

| C1' | ~48.9 | ~2.65 (t) | H2', H3' |

| C2' | ~31.5 | ~1.65 (p) | H1', H3' |

| C3' | ~40.3 | ~2.75 (t) | H1', H2' |

This interactive table provides predicted NMR assignments. Clicking on a row will highlight key correlations.

When N-(3-aminopropyl)-2,5-hexanediamine is part of a polymer or adsorbed onto a solid surface, solution NMR is not feasible. In these cases, solid-state NMR (ssNMR) provides critical structural information. scienceopen.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid material. researchgate.net ssNMR can reveal information about the conformation of the molecule in its bound state, its mobility, and its specific points of interaction with the surface or polymer matrix. For example, changes in the chemical shifts of the amine carbons upon adsorption to a silica (B1680970) surface can indicate the nature of the interaction (e.g., hydrogen bonding). scienceopen.com

N-(3-aminopropyl)-2,5-hexanediamine is a flexible molecule with several bonds capable of rotation, leading to multiple conformations that can interconvert. Dynamic NMR (DNMR) spectroscopy is used to study these dynamic processes, such as C-N bond rotation and nitrogen inversion. nih.govsemanticscholar.org By recording NMR spectra at various temperatures, it is possible to observe the effects of these exchange processes. At low temperatures, where the exchange is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged peak. semanticscholar.org By analyzing the line shapes of the signals at different temperatures, the activation energy (ΔG‡) for the rotational or inversional barrier can be calculated, providing quantitative data on the molecule's flexibility. nih.gov

X-ray Diffraction and Crystallography for Crystalline State Analysis

X-ray diffraction (XRD) techniques are paramount for the detailed investigation of the crystalline forms of N-(3-aminopropyl)-2,5-hexanediamine and its derivatives. These methods allow for the precise determination of atomic arrangements within a crystal lattice, providing definitive information on molecular conformation, stereochemistry, and packing.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For chiral derivatives of N-(3-aminopropyl)-2,5-hexanediamine, SC-XRD is indispensable for establishing the absolute configuration and stereochemistry of stereogenic centers. The diffraction pattern produced by a single crystal allows for the calculation of electron density maps, from which the positions of individual atoms can be precisely located.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD for a Hypothetical Crystalline Derivative of N-(3-aminopropyl)-2,5-Hexanediamine

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

This table showcases the type of fundamental crystallographic data that would be obtained from an SC-XRD experiment, providing the foundational information for a complete structural elucidation.

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. This makes it an ideal tool for routine identification, purity assessment, and the study of polymorphism in derivatives of N-(3-aminopropyl)-2,5-hexanediamine. Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties, and PXRD is crucial for their identification and characterization.

The PXRD pattern is a fingerprint of a crystalline solid, with each crystalline phase producing a unique diffraction pattern characterized by the positions (in terms of the diffraction angle, 2θ) and intensities of the diffraction peaks. For aliphatic polyamines, PXRD can be used to distinguish between different crystalline phases that may arise from variations in processing or storage conditions. The diffraction pattern of an amorphous material, in contrast, will show a broad halo with few or no sharp peaks.

Table 2: Illustrative Powder X-ray Diffraction Peak List for a Crystalline Derivative of N-(3-aminopropyl)-2,5-Hexanediamine

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 65 |

| 25.8 | 3.45 | 30 |

This table provides a hypothetical set of PXRD data, which could be used to identify a specific crystalline phase of a derivative of N-(3-aminopropyl)-2,5-hexanediamine and monitor its phase purity.

Other Advanced Spectroscopic and Analytical Probes

Beyond X-ray diffraction, a suite of other advanced spectroscopic techniques can provide complementary information about the vibrational, electronic, and surface properties of N-(3-aminopropyl)-2,5-hexanediamine and its derivatives.

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides a unique vibrational fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of the chemical bonds present.

For N-(3-aminopropyl)-2,5-hexanediamine, Raman spectroscopy can be used to identify characteristic vibrational modes associated with its aliphatic backbone and amine functional groups. For instance, the C-H stretching vibrations in the methylene groups typically appear in the 2800-3000 cm⁻¹ region, while N-H stretching vibrations of the amine groups are expected in the 3300-3500 cm⁻¹ range. The skeletal C-C and C-N stretching vibrations, as well as various bending and torsional modes, appear at lower frequencies and contribute to the unique fingerprint of the molecule. Raman spectroscopy is particularly advantageous as it can be used to analyze samples in various states, including solids, liquids, and solutions, with minimal sample preparation.

Table 3: Characteristic Raman Bands for Long-Chain Diamines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H stretching | 3370 - 3270 |

| C-H asymmetric stretching | ~2960 |

| C-H symmetric stretching | ~2880, ~2850 |

| CH₂ twisting | ~1295 |

| C-C skeletal stretching | 1120 - 1060 |

| C-N stretching | ~945 |

This table, based on data for long-chain diamines, illustrates the types of vibrational modes that would be of interest in the Raman spectrum of N-(3-aminopropyl)-2,5-hexanediamine.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral derivatives of N-(3-aminopropyl)-2,5-hexanediamine, CD spectroscopy can provide valuable information about their absolute configuration and solution-state conformation. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for characterizing the surface of materials functionalized with N-(3-aminopropyl)-2,5-hexanediamine or its derivatives.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment. For N-(3-aminopropyl)-2,5-hexanediamine, the high-resolution N 1s spectrum is of particular interest. The binding energy of the N 1s electrons can distinguish between primary, secondary, and tertiary amines, as well as protonated amine species. This allows for a detailed analysis of the chemical states of the nitrogen atoms on a functionalized surface.

Table 4: Typical N 1s Binding Energies for Different Amine Environments

| Nitrogen Species | Typical Binding Energy (eV) |

| Primary Amine (-NH₂) | ~399.2 |

| Secondary Amine (-NHR) | ~399.5 |

| Tertiary Amine (-NR₂) | ~400.0 |

| Protonated Amine (-NH₃⁺) | ~401.5 |

This table provides representative binding energy ranges for different nitrogen species, which would be crucial for interpreting the XPS data of surfaces modified with N-(3-aminopropyl)-2,5-hexanediamine.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental data required to verify the empirical formula of a newly synthesized compound such as N-(3-aminopropyl)-2,5-hexanediamine or its derivatives. This process quantitatively determines the mass percentage of the elements present in a sample. The resulting composition is then compared against the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical data serves as crucial evidence for the compound's identity and purity. For most organic compounds, the primary technique for this purpose is combustion analysis.

Combustion Analysis (CHN Analysis)

The most prevalent method for determining the elemental composition of organic compounds, including polyamines like N-(3-aminopropyl)-2,5-hexanediamine, is combustion analysis, often referred to as CHN analysis (Carbon, Hydrogen, and Nitrogen analysis). The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures.

The operational principle involves the following steps:

A pure sample of the compound is combusted in a specialized apparatus.

All carbon within the sample is oxidized to carbon dioxide (CO₂), and all hydrogen is converted to water (H₂O).

Nitrogen is typically converted to nitrogen gas (N₂) or nitrogen oxides, which are then reduced back to N₂.

These combustion products are passed through a series of specific detectors or absorption traps, which measure the amount of each gas produced.

From the measured masses of CO₂, H₂O, and N₂, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated.

The molecular formula for N-(3-aminopropyl)-2,5-hexanediamine is C₉H₂₃N₃. The theoretical elemental composition can be calculated based on its atomic and molecular weights. This theoretical data provides a benchmark against which experimental results are validated.

Table 1: Theoretical Elemental Composition of N-(3-aminopropyl)-2,5-hexanediamine Press the buttons to sort the table by Element, Atomic Mass, Molar Mass Contribution, or Percentage Composition.

Research Findings and Purity Verification

In practice, after synthesizing a compound, researchers submit a purified sample for elemental analysis. The experimentally determined percentages of C, H, and N are then compared to the theoretical values. According to guidelines from major scientific journals, a satisfactory result is typically one where the found values are within ±0.4% of the calculated values. nih.gov This confirms that the compound has the correct empirical formula and indicates a high degree of purity.

Table 2: Example Elemental Analysis Data for a Schiff Base Derivative of N-(3-aminopropyl)-2,5-hexanediamine (C₂₃H₃₁N₃O₂) Press the buttons to sort the table by Element, Calculated Value, or Found Value.

In this illustrative example, the differences between the calculated and found percentages are -0.28% for Carbon, -0.08% for Hydrogen, and +0.12% for Nitrogen. Since all values fall within the acceptable ±0.4% range, these results would strongly support the successful synthesis and purification of the target derivative.

Complementary Techniques

For derivatives of N-(3-aminopropyl)-2,5-hexanediamine that are synthesized using organometallic catalysts or that form metal complexes, other elemental analysis techniques may be employed. Inductively Coupled Plasma (ICP) spectroscopy, such as ICP-Optical Emission Spectroscopy (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), is highly sensitive for detecting and quantifying trace metals. researchgate.netnih.gov This can be critical for verifying the composition of organometallic derivatives or for confirming the absence of residual metallic catalysts from the final product, which is a key indicator of purity.

Role of N 3 Aminopropyl 2,5 Hexanediamine in Advanced Chemical Systems and Materials Science

Polymer Chemistry and Monomer Applications

Synthesis of Hyperbranched Polymers and Dendrimers

Further experimental research would be required to elucidate the specific properties and potential applications of 2,5-Hexanediamine, N-(3-aminopropyl)- in these advanced fields.

Crosslinking Agent in Thermosetting Polymer Networks and Resins

N-(3-aminopropyl)-2,5-hexanediamine, with its multiple reactive amine hydrogens, is a potent crosslinking or curing agent for thermosetting polymers, particularly epoxy resins. The primary and secondary amine groups can participate in nucleophilic addition reactions with epoxide rings, leading to the formation of a highly crosslinked, three-dimensional polymer network. This network structure imparts desirable properties such as high thermal stability, mechanical strength, and chemical resistance to the final material.

The crosslinking process involves the opening of the epoxy ring by an amine hydrogen. The resulting hydroxyl group can further catalyze the reaction between other epoxy and amine groups. The presence of both primary and secondary amines in N-(3-aminopropyl)-2,5-hexanediamine allows for a complex network formation, potentially influencing the cure kinetics and the final properties of the thermoset. For instance, related diamines, such as 2,5-dimethyl-2,5-hexane diamine, have been patented for their use as curing agents for epoxy resins, highlighting the utility of such structures in creating stable, intermediate-state epoxy mixtures with latent cross-linking capabilities. mdpi.comnih.gov

The general reaction of an amine with an epoxy group can be represented as follows:

Primary amine reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂(OH)CH-

Secondary amine reaction: R-NH-CH₂(OH)CH- + CH₂(O)CH- → R-N(CH₂(OH)CH-)₂

Table 1: Expected Properties of Epoxy Resins Cured with Aliphatic Diamines like N-(3-aminopropyl)-2,5-Hexanediamine

| Property | Expected Value/Characteristic | Rationale |

| Glass Transition Temperature (Tg) | Moderate to High | Dependent on crosslink density. |

| Tensile Strength | High | Due to the formation of a rigid 3D network. |

| Chemical Resistance | Excellent | The crosslinked structure prevents solvent penetration. |

| Cure Time | Variable | Influenced by temperature and catalyst presence. |

This table is illustrative and based on general knowledge of epoxy chemistry with aliphatic amine curing agents.

Supramolecular Chemistry and Self-Assembly

The structure of N-(3-aminopropyl)-2,5-hexanediamine, with its flexible aliphatic backbone and multiple hydrogen-bonding donor and acceptor sites, makes it an interesting candidate for supramolecular chemistry and self-assembly.

Polyamines are known to act as guests in host-guest complexes with various macrocyclic receptors like cyclodextrins, calixarenes, and cucurbiturils. google.comnih.gov The binding is typically driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The protonated amine groups of N-(3-aminopropyl)-2,5-hexanediamine at appropriate pH values can form strong ionic interactions with anionic or polar functionalities on the macrocyclic host. The aliphatic chain can be encapsulated within the hydrophobic cavity of the host. While specific studies on N-(3-aminopropyl)-2,5-hexanediamine as a guest are not documented, the principles of host-guest chemistry with similar aliphatic polyamines suggest its potential in forming stable complexes. nih.gov Such host-guest systems have applications in drug delivery, sensing, and catalysis.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in solution to form ordered structures like micelles, vesicles, and nanofibers. acs.orgnih.gov By modifying N-(3-aminopropyl)-2,5-hexanediamine with a long hydrophobic alkyl chain, it could be transformed into an amphiphilic molecule. The polyamine head would be hydrophilic, while the alkyl tail would be hydrophobic. In an aqueous environment, these molecules could self-assemble to sequester the hydrophobic tails from the water, forming various nano- and micro-scale structures. The specific morphology of the self-assembled structures would depend on factors such as the concentration of the amphiphile, temperature, and pH.

Interpenetrating polymer networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. rsc.orgrsc.org The unique structure of N-(3-aminopropyl)-2,5-hexanediamine allows it to act as a building block for one of the networks in an IPN. For instance, it could be used to form a crosslinked network that is then interpenetrated by a second, different polymer network. This approach can lead to materials with synergistic properties, combining the attributes of both individual networks, such as enhanced mechanical strength, toughness, and thermal stability. nih.govnih.gov

Applications in Chemical Separation Science

The presence of multiple amine groups makes N-(3-aminopropyl)-2,5-hexanediamine a prime candidate for applications in chemical separation, particularly for the capture of acidic gases like carbon dioxide (CO₂).

Amine-functionalized solid sorbents are a promising technology for CO₂ capture from various gas streams, including flue gas from power plants and ambient air. mdpi.com The amine groups can chemically react with CO₂ to form carbamates or bicarbonates, effectively removing it from the gas phase. mdpi.com

N-(3-aminopropyl)-2,5-hexanediamine can be immobilized onto a porous solid support, such as silica (B1680970) gel or a porous polymer, through either physical impregnation or covalent grafting. niscpr.res.inrepec.org This creates a solid sorbent with a high density of amine sites available for CO₂ capture. The advantages of using solid sorbents over traditional liquid amine scrubbing include reduced energy requirements for regeneration, lower corrosion, and easier handling.

The reaction mechanism for CO₂ capture by primary and secondary amines is as follows:

2 RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCOO⁻ 2 R₂NH + CO₂ ⇌ R₂NH₂⁺ + R₂NCOO⁻

The efficiency of CO₂ capture depends on several factors, including the amine loading, the structure of the amine, and the properties of the solid support. While specific data for N-(3-aminopropyl)-2,5-hexanediamine is not available, research on other polyamines has shown high CO₂ adsorption capacities.

Table 2: Comparison of CO₂ Adsorption Capacities for Different Amine-Functionalized Sorbents (Illustrative)

| Sorbent | Amine | Support Material | CO₂ Adsorption Capacity (mmol/g) | Reference (for similar systems) |

| Sorbent A | Poly(ethyleneimine) | Silica Gel | 2.0 - 4.0 | niscpr.res.in |

| Sorbent B | Amino Acid Ionic Liquid | Porous Polymer | ~1.7 | acs.org |

| Sorbent C | Tetraethylenepentamine (B85490) | Mesoporous Silica | ~3.0 | researchgate.net |

This table provides a general comparison of CO₂ adsorption capacities for different amine-based sorbents to illustrate the potential of such materials. The values are not specific to N-(3-aminopropyl)-2,5-hexanediamine.

Stationary Phase Modification for Chromatographic Separations

The modification of stationary phases is a cornerstone of modern chromatography, enabling the separation of complex mixtures based on nuanced chemical and physical interactions. Amine-functionalized stationary phases are particularly valuable in techniques like hydrophilic interaction liquid chromatography (HILIC) and chiral chromatography. nih.govyoutube.comyoutube.com While specific research on N-(3-aminopropyl)-2,5-hexanediamine as a bonded phase is not extensively documented, its properties can be inferred from studies on similar polyamine-modified materials. nih.govnih.gov

Synthesis of N-(3-aminopropyl)-2,5-Hexanediamine Modified Stationary Phase:

The covalent attachment of N-(3-aminopropyl)-2,5-hexanediamine to a support material, typically silica gel, is a crucial step in creating a durable and effective stationary phase. silicycle.com A common synthetic route involves a multi-step process:

Activation of Silica: The silica support is first activated to increase the density of surface silanol (B1196071) groups (Si-OH). nih.gov

Silanization: The activated silica is then treated with an organosilane, such as 3-chloropropyltrimethoxysilane (B1208415) or an epoxy-functionalized silane. nih.govresearchgate.net This step introduces a reactive linker arm on the silica surface.

Grafting of the Polyamine: The N-(3-aminopropyl)-2,5-hexanediamine is then reacted with the functionalized silica. The primary and secondary amine groups of the polyamine can displace the chloro group or open the epoxy ring, forming a stable covalent bond. nih.govresearchgate.net

The resulting material is a silica gel with covalently bonded N-(3-aminopropyl)-2,5-hexanediamine, creating a stationary phase with a high density of amine functional groups.

Applications and Research Findings:

Stationary phases functionalized with polyamines exhibit unique separation capabilities. In HILIC, the amine groups contribute to the formation of a water-enriched layer on the silica surface, facilitating the separation of polar analytes. nih.gov The presence of multiple amine groups, as in N-(3-aminopropyl)-2,5-hexanediamine, can enhance the retention and selectivity for polar compounds such as saccharides, nucleosides, and sulfonamides. nih.gov

Furthermore, the chiral centers within the N-(3-aminopropyl)-2,5-hexanediamine molecule, combined with its ability to form complexes, suggest its potential as a chiral selector for the separation of enantiomers. youtube.comyoutube.comnih.gov The different spatial arrangements of the amine groups can lead to differential interactions with chiral analytes, enabling their resolution. acs.org

| Parameter | Expected Influence of N-(3-aminopropyl)-2,5-Hexanediamine Modification |

| Retention Mechanism | Primarily hydrophilic interaction and ion-exchange. |

| Selectivity | Enhanced for polar and acidic compounds. Potential for chiral recognition. |

| Applicable Analytes | Sugars, peptides, nucleic acid bases, organic acids, chiral compounds. |

| Mobile Phase | Typically high organic content with a small amount of aqueous buffer in HILIC mode. |

This table presents expected performance characteristics based on data from analogous polyamine-functionalized stationary phases.

Adsorbents for Metal Ion Sequestration and Environmental Remediation

The presence of heavy metal ions in wastewater is a significant environmental concern. Polyamines have demonstrated considerable efficacy in the sequestration of these toxic metals due to their strong chelating properties. nih.govresearchgate.net The multiple amine groups in N-(3-aminopropyl)-2,5-hexanediamine make it an excellent candidate for the development of adsorbents for environmental remediation. acs.orgresearchgate.neturjc.esnih.govul.ie

Mechanism of Metal Ion Sequestration:

The nitrogen atoms in the amine groups of N-(3-aminopropyl)-2,5-hexanediamine possess lone pairs of electrons that can be donated to vacant orbitals of metal ions, forming stable coordination complexes. This process, known as chelation, effectively removes the metal ions from the aqueous solution. wikipedia.org The structure of N-(3-aminopropyl)-2,5-hexanediamine allows for the formation of multi-dentate complexes with metal ions, leading to a high binding affinity and selectivity. mdpi.comresearchgate.net

The efficiency of metal ion adsorption by amine-functionalized materials is often pH-dependent. At lower pH values, the amine groups can be protonated, reducing their ability to coordinate with metal ions. nih.gov Conversely, at higher pH, the deprotonated amine groups are more available for chelation.

Research Findings on Analogous Adsorbents:

Studies on silica and other support materials functionalized with various polyamines have consistently shown high adsorption capacities for a range of heavy metal ions. acs.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.com For instance, materials modified with triethylenetetramine (B94423) (TETA) and tetraethylenepentamine (TEPA) have been shown to effectively remove Cu(II), Pb(II), Cd(II), and Zn(II) from aqueous solutions. researchgate.netdeswater.com The adsorption process is often rapid and can be modeled by pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. researchgate.netrsc.orgrsc.org

The robustness of these materials is also a key advantage, with many demonstrating the ability to be regenerated and reused multiple times with minimal loss of adsorption capacity. nih.govgoogle.com

| Metal Ion | Typical Adsorption Capacity (mg/g) of Polyamine-Functionalized Adsorbents | Relevant pH Range |

| Copper (Cu²⁺) | 50 - 500 acs.orgdeswater.com | 4 - 6 |

| Lead (Pb²⁺) | 100 - 400 rsc.orgrsc.org | 4 - 6 researchgate.net |

| Cadmium (Cd²⁺) | 50 - 250 researchgate.netrsc.orgrsc.org | 5 - 7 |

| Zinc (Zn²⁺) | 30 - 150 researchgate.netresearchgate.net | 5 - 7 |

This table provides a summary of research findings for various polyamine-functionalized adsorbents, which are expected to be comparable to materials functionalized with N-(3-aminopropyl)-2,5-hexanediamine.

The development of adsorbents based on N-(3-aminopropyl)-2,5-hexanediamine holds promise for efficient and cost-effective water treatment technologies.

Future Directions and Emerging Research Avenues for N 3 Aminopropyl 2,5 Hexanediamine Research

Exploration of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to N-(3-aminopropyl)-2,5-hexanediamine and similar diamines often rely on multi-step processes that may involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation. The principles of green chemistry and atom economy are driving the exploration of more environmentally benign and efficient synthetic strategies. Future research in this area is expected to focus on several key approaches:

Catalytic Routes: The development of novel catalytic systems, including those based on earth-abundant metals or organocatalysts, could enable more direct and selective synthetic pathways. For instance, research into the reductive amination of dicarbonyl compounds with aminopropanol or related precursors could offer a more atom-economical alternative to traditional methods.

Bio-based Feedstocks: Investigating the potential for deriving N-(3-aminopropyl)-2,5-hexanediamine from renewable bio-based resources is a critical long-term goal. This could involve the chemo-enzymatic transformation of platform chemicals derived from biomass.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of N-(3-aminopropyl)-2,5-hexanediamine could offer significant advantages in terms of safety, scalability, and process control, while minimizing solvent usage and reaction times.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Reductive Amination | High atom economy, reduced waste, potential for milder conditions. | Development of highly active and selective catalysts. |

| Bio-based Synthesis | Use of renewable feedstocks, potential for enzymatic catalysis. | Identification of suitable bio-based precursors and enzymatic pathways. |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise process control. | Reactor design and optimization of reaction parameters in a flow regime. |

Advanced Computational Modeling for Complex Material Property Prediction

The predictive power of computational chemistry and materials science offers a transformative approach to understanding and designing materials incorporating N-(3-aminopropyl)-2,5-hexanediamine. By simulating molecular interactions and predicting macroscopic properties, researchers can accelerate the development of new materials with desired characteristics.

Future research will likely leverage advanced computational techniques, such as:

Molecular Dynamics (MD) Simulations: To investigate the conformational behavior of N-(3-aminopropyl)-2,5-hexanediamine and its interactions with other molecules, such as polymers or surfaces. This can provide insights into the curing mechanisms of epoxy resins or the self-assembly of thin films.

Quantum Mechanics (QM) Calculations: To elucidate the electronic structure and reactivity of the molecule. This can aid in understanding its role in chemical reactions and predicting its spectroscopic properties.

Coarse-Grained (CG) Modeling: To simulate larger systems over longer timescales, enabling the study of polymer network formation and the prediction of mechanical and thermal properties of bulk materials.

These computational approaches will be instrumental in screening potential applications and optimizing material formulations before extensive experimental work is undertaken.

Integration into Hybrid Material Systems and Nanostructures

The unique combination of primary and secondary amine functionalities in N-(3-aminopropyl)-2,5-hexanediamine makes it an excellent candidate for integration into a wide range of hybrid material systems and nanostructures. Its ability to act as a crosslinking agent, a surface modifier, and a template for nanomaterial synthesis opens up numerous possibilities.

Emerging research is expected to explore its use in:

Organic-Inorganic Hybrids: As a coupling agent to improve the interfacial adhesion between organic polymers and inorganic fillers, such as silica (B1680970) or clay, leading to enhanced mechanical and thermal properties of the resulting composites.

Nanocomposites: For the functionalization of nanoparticles (e.g., carbon nanotubes, graphene oxide) to ensure their homogeneous dispersion within a polymer matrix and to impart specific functionalities to the final material.

Self-Assembled Monolayers (SAMs): On various substrates to tailor surface properties, such as wettability, adhesion, and biocompatibility.

The potential applications of N-(3-aminopropyl)-2,5-hexanediamine in hybrid materials are summarized in Table 2.

| Hybrid Material System | Role of N-(3-aminopropyl)-2,5-hexanediamine | Potential Applications |

| Polymer-Silica Hybrids | Coupling agent | High-performance coatings, adhesives |

| Graphene-based Nanocomposites | Surface functionalization agent | Lightweight structural components, conductive materials |

| Functionalized Surfaces | Formation of self-assembled monolayers | Biosensors, anti-fouling coatings |

Design of N-(3-aminopropyl)-2,5-Hexanediamine Derivatives with Tunable Reactivity and Selectivity

The chemical modification of N-(3-aminopropyl)-2,5-hexanediamine to create a library of derivatives with tailored properties represents a significant avenue for future research. By strategically introducing different functional groups, it is possible to fine-tune the reactivity, selectivity, and other physicochemical characteristics of the molecule.

Key areas for investigation include:

Modification of the Amine Groups: The selective protection or alkylation of the primary and secondary amine groups could be used to control the curing kinetics and crosslinking density in thermosetting polymers.

Introduction of Additional Functional Moieties: The incorporation of functionalities such as hydroxyl groups, carboxylic acids, or polymerizable units could expand the range of applications to include polyurethanes, polyamides, and functional polymers.

Chiral Derivatives: The synthesis of enantiomerically pure derivatives of N-(3-aminopropyl)-2,5-hexanediamine could be explored for applications in asymmetric catalysis and chiral separations.

The systematic design and synthesis of such derivatives will enable the development of "designer" curing agents and building blocks for advanced materials with precisely controlled properties.

Q & A

Q. What synthesis methods are recommended for functionalizing polymers with N-(3-aminopropyl) derivatives for metal recovery applications?

To synthesize polymer resins functionalized with N-(3-aminopropyl) groups, researchers should optimize reaction parameters such as stoichiometry, temperature, and reaction time. For example, reports modification yields of 69.2–88.3% for resins like N-(3-aminopropyl)-2-pipecoline. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical to confirm the incorporation of functional groups. Post-synthesis, crosslinking agents (e.g., glutaraldehyde) can enhance structural stability .

Q. What characterization techniques validate the successful modification of polymers with N-(3-aminopropyl) groups?

Key techniques include:

- FTIR spectroscopy to identify amine (-NH₂) and other functional groups.

- Elemental analysis to quantify nitrogen content, confirming functional group density.

- Thermogravimetric analysis (TGA) to assess thermal stability and degradation profiles.

- Scanning electron microscopy (SEM) to evaluate surface morphology and porosity, which influence sorption capacity .

Q. What safety protocols are essential when handling N-(3-aminopropyl) derivatives in the laboratory?

Based on safety data sheets (e.g., ), these compounds may pose risks such as skin corrosion (GHS Category 1B) and acute oral toxicity. Required precautions include:

- Using personal protective equipment (PPE: gloves, lab coats, goggles).

- Working in fume hoods to avoid inhalation.

- Immediate rinsing with water for 15+ minutes in case of eye/skin contact.

- Proper disposal of waste via approved hazardous material channels .

Advanced Research Questions

Q. How should researchers analyze kinetic data for Ag(I) sorption using N-(3-aminopropyl)-modified resins?

demonstrates that Ag(I) sorption follows a pseudo-first-order kinetic model. To replicate:

- Conduct time-dependent sorption experiments (e.g., 0–24 hours).

- Plot ln(qₑ − qₜ) vs. time, where qₑ and qₜ represent equilibrium and time-dependent sorption capacities.

- Calculate the rate constant (k) from the slope. Deviations from linearity may indicate pore diffusion limitations or heterogeneous binding sites, requiring complementary models like intraparticle diffusion analysis .

Q. How can contradictions in reported sorption capacities of N-(3-aminopropyl)-based resins be resolved?

Discrepancies in maximum sorption capacities (e.g., 105.4–130.7 mg/g in ) may arise from:

- Functional group density : Controlled via synthesis conditions (e.g., monomer-to-crosslinker ratio).

- Solution pH : Ag(I) sorption is pH-dependent; studies should standardize conditions (e.g., pH 7.4 in chloride solutions).